Gold(1+);triphenylphosphane;perchlorate

Description

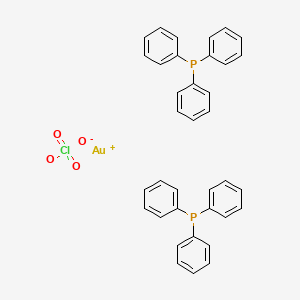

Gold(I) complexes with triphenylphosphane (PPh₃) and perchlorate (ClO₄⁻) are coordination compounds where the gold(I) center is stabilized by a phosphine ligand and a weakly coordinating perchlorate counterion. The perchlorate anion enhances solubility in polar solvents and minimizes ligand displacement reactions due to its low coordinating ability, making such complexes more reactive in solution compared to chloride analogues .

Properties

CAS No. |

14853-97-5 |

|---|---|

Molecular Formula |

C36H30AuClO4P2 |

Molecular Weight |

821.0 g/mol |

IUPAC Name |

gold(1+);triphenylphosphane;perchlorate |

InChI |

InChI=1S/2C18H15P.Au.ClHO4/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3,4)5/h2*1-15H;;(H,2,3,4,5)/q;;+1;/p-1 |

InChI Key |

YQCXEDSFHATLFQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[Au+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Gold(I) Complexes

Structural and Ligand Variations

Chloro(triphenylphosphine)gold(I) (Cl-Au-PPh₃)

- Structure : Features a linear P-Au-Cl geometry, with Au-Cl and Au-P bond lengths of ~2.30–2.35 Å .

- Stability : Less stable in polar solvents due to the chloride ion’s higher coordinating strength, which promotes ligand exchange .

- Applications : Primarily used as a precursor for synthesizing other gold complexes via ligand substitution .

(Imidazolate)(triphenylphosphine)gold(I) Complexes

- Structure: N-Au-P bonding with imidazolate ligands (e.g., 4,5-dicyano-imidazolate). Au-N bond lengths range from 2.05–2.10 Å .

- Biological Activity : Exhibit potent cytotoxicity (IC₅₀ = 3.46 μM in MDA-MB-231 cells) by inhibiting dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .

- Comparison : The presence of hydrophilic azole ligands enhances cellular uptake compared to Cl-Au-PPh₃, but perchlorate complexes may offer improved solubility for drug delivery .

(Phthalimido)(triphenylphosphine)gold(I)

Counterion Effects: Perchlorate vs. Chloride

| Property | Perchlorate Complexes | Chloride Complexes |

|---|---|---|

| Solubility | High in polar solvents (e.g., DMSO) | Moderate, depends on ligand |

| Reactivity | Higher due to weak ClO₄⁻ coordination | Lower due to strong Cl⁻ binding |

| Stability in Solution | Prone to hydrolysis in acidic media | More stable across pH ranges |

| Biological Uptake | Enhanced by solubility | Limited by chloride displacement |

Key Insight : Perchlorate’s weak coordination allows gold(I) centers to interact more freely with biological targets, improving anticancer activity compared to chloride analogues .

Cytotoxicity

- Cl-Au-PPh₃: Limited activity (IC₅₀ > 50 μM in most cancer cells) due to poor cellular uptake and stability .

- Imidazolate-Au-PPh₃/ClO₄⁻ : IC₅₀ = 3.46 μM in triple-negative breast cancer cells, outperforming cisplatin (IC₅₀ = 6.2 μM) .

- Auranofin (Clinical Gold Drug): IC₅₀ = 1.8 μM (TrxR inhibition), but higher systemic toxicity compared to imidazolate complexes .

Enzyme Inhibition

- TrxR Inhibition: Both imidazolate and perchlorate complexes inhibit TrxR by ~50%, similar to auranofin .

Q & A

Basic Research Question

- X-ray crystallography : Resolves Au-P bond lengths (typically ~2.28 Å) and linear geometry at Au(I) centers .

- NMR spectroscopy : ³¹P NMR shows a singlet near δ 33 ppm for PPh₃ coordination; ¹H/¹³C NMR confirms ligand integrity .

- IR spectroscopy : Perchlorate’s ν(Cl-O) stretches (~1100 cm⁻¹) indicate non-coordinating behavior .

- DFT calculations : Validate electronic structures, including Au(I)-ligand charge transfer .

What factors influence the stability of the perchlorate counterion in gold(I) complexes under varying experimental conditions?

Basic Research Question

Perchlorate’s stability depends on:

- pH : Degrades in acidic conditions (pH < 4) to release ClO₄⁻, which can oxidize Au(I) to Au(III) .

- Temperature : Decomposes above 150°C, necessitating low-temperature storage for long-term stability .

- Light exposure : UV light accelerates perchlorate reduction; amber glassware is recommended .

Contamination risks (e.g., Cl⁻ from AgCl byproducts) must be mitigated via rigorous washing .

How can dynamic behavior in solution (e.g., ligand exchange or aggregation) be analyzed for gold(I)-triphenylphosphane systems?

Advanced Research Question

- Variable-temperature NMR : Detects fluxional behavior. For example, line broadening in ³¹P NMR at elevated temperatures suggests ligand dissociation .

- DOSY experiments : Measure diffusion coefficients to distinguish monomers from aggregates .

- Kinetic studies : Quenching reactions with competing ligands (e.g., AsPh₃) quantify exchange rates .

Controlled experiments in deuterated solvents (e.g., CD₂Cl₂) minimize solvent interference .

What are the mechanistic implications of steric and electronic effects in gold(I)-triphenylphosphane-perchlorate-mediated reactions?

Advanced Research Question

- Steric effects : Bulky PPh₃ ligands hinder π-backbonding, favoring linear coordination and suppressing Au(I)-Au(I) interactions .

- Electronic effects : Electron-withdrawing substituents on phosphane ligands increase electrophilicity at Au(I), enhancing catalytic activity in cross-coupling reactions .

- Counterion role : Non-coordinating perchlorate stabilizes cationic intermediates, critical in Au(I)-catalyzed cyclization reactions .

Mechanistic studies require in situ Raman spectroscopy or ESI-MS to track intermediate species .

What safety protocols are essential when handling gold(I)-perchlorate complexes, given perchlorate’s environmental and health risks?

Q. Methodological Focus

- Ventilation : Use fume hoods to avoid inhalation of perchlorate dust .

- Waste disposal : Neutralize ClO₄⁻ with reducing agents (e.g., Fe²⁺) before disposal to prevent groundwater contamination .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure; avoid contact with organic materials (fire risk) .

Regular monitoring of workplace perchlorate levels via ion chromatography is advised .

How can computational methods guide the design of gold(I)-triphenylphosphane-perchlorate complexes for specific applications?

Advanced Research Question

- Reaction path modeling : Quantum mechanical calculations (e.g., DFT) predict transition states in Au(I)-catalyzed reactions, reducing trial-and-error experimentation .

- Ligand optimization : Computational screening of phosphane ligands (e.g., substituent effects) identifies candidates with tailored steric/electronic profiles .

- Solvent interactions : Molecular dynamics simulations assess solvent effects on complex stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.